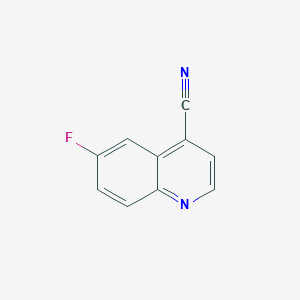

6-Fluoroquinoline-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISPDNBWYNRPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoroquinoline 4 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies focus on constructing the 6-fluoroquinoline-4-carbonitrile molecule from acyclic or simpler cyclic precursors. These methods simultaneously or sequentially introduce the key fluorine and carbonitrile functionalities while forming the quinoline (B57606) core.

Methods for Carbonitrile Group Introduction

The introduction of the carbonitrile (-CN) group at the C4 position of the quinoline ring is a critical step. Several established and modern chemical reactions can achieve this transformation.

One of the most classic methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgnih.gov This reaction involves the diazotization of a primary aromatic amine, in this case, a 4-amino-6-fluoroquinoline derivative, to form a diazonium salt. wikipedia.orgnih.govorganic-chemistry.org Subsequent treatment with a copper(I) cyanide salt (CuCN) displaces the diazonium group, yielding the desired 4-carbonitrile. wikipedia.orgyoutube.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Modern cross-coupling reactions offer a powerful alternative. Palladium-catalyzed cyanation of a 4-halo-6-fluoroquinoline (where the halogen is typically bromine or chlorine) is a highly efficient method. mit.eduresearchgate.net These reactions often employ a palladium catalyst, a suitable ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). The mild reaction conditions and tolerance for various functional groups make this a versatile approach. mit.edu Nickel-catalyzed systems have also been developed for the cyanation of aryl halides. researchgate.netnih.gov

Furthermore, direct C-H cyanation represents a more atom-economical approach by avoiding the pre-functionalization required in Sandmeyer and cross-coupling reactions. d-nb.infonih.gov One strategy involves the activation of the N-containing heterocyclic ring with an agent like triflic anhydride, followed by the nucleophilic addition of a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN). d-nb.infonih.gov Subsequent elimination regenerates the aromatic ring, now bearing a cyano group. nih.gov For quinoline itself, this method tends to favor cyanation at the 4-position over others. d-nb.info

Strategies for Fluorine Introduction at Position 6

Incorporating a fluorine atom specifically at the C6 position of the quinoline nucleus can be challenging due to the inherent reactivity of the quinoline ring system. Electrophilic aromatic substitution on the unsubstituted quinoline ring typically occurs on the benzenoid ring at positions 5 and 8. quora.com Therefore, direct fluorination of a pre-formed quinoline-4-carbonitrile (B1295981) is often not regioselective for the 6-position.

To achieve the desired 6-fluoro substitution, synthetic strategies commonly rely on using starting materials that already contain the fluorine atom in the correct position. For instance, many quinoline syntheses start from a substituted aniline (B41778) precursor. To obtain a 6-fluoroquinoline (B108479) derivative, a 4-fluoroaniline (B128567) would be the logical starting material.

However, general methods for the fluorination of azaarenes are an active area of research. These include:

Electrophilic Fluorination: This involves using reagents like N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts. repec.org However, directing this reaction to the C6 position would require a substrate with appropriate directing groups.

Nucleophilic Fluorination: This strategy is challenging for electron-deficient azaarenes. acs.org A recently developed concept involves a concerted nucleophilic aromatic substitution that avoids the high-energy Meisenheimer intermediate, allowing for the C-H fluorination of quinolines. acs.orgnih.gov While this method has been demonstrated, achieving specific C6 selectivity remains a significant hurdle without appropriate directing groups. nih.gov

Quinolone Core Formation from Precursors

The construction of the fundamental quinoline ring system is the centerpiece of these synthetic strategies. Various classical and contemporary reactions are employed to form the heterocyclic core from acyclic or aromatic precursors.

Conrad-Limpach Reaction: This is a classic and widely used method for synthesizing 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones. wikipedia.orgsynarchive.com The synthesis begins with the condensation of an aniline with a β-ketoester. wikipedia.org To produce a 6-fluoro derivative, 4-fluoroaniline is reacted with a suitable β-ketoester, such as ethyl 2-cyano-3-ethoxyacrylate. The initial reaction, typically at moderate temperatures, forms a β-aminoacrylate. Subsequent thermal cyclization at high temperatures (often around 250 °C), frequently in a high-boiling solvent like mineral oil or 1,2,4-trichlorobenzene, effects an electrocyclic ring closure to form the 4-quinolone ring system. wikipedia.orgnih.gov The resulting 6-fluoro-4-quinolone can then be converted to the target this compound.

Thorpe-Ziegler Cyclization: This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which upon acidic hydrolysis yields a cyclic ketone. wikipedia.orgbuchler-gmbh.combuchler-gmbh.com In the context of quinoline synthesis, a suitably substituted dinitrile, such as a 2-(cyanoethylamino)benzonitrile, could undergo this intramolecular cyclization. wikipedia.org The base deprotonates the carbon alpha to one of the nitrile groups, which then attacks the other nitrile group, leading to the formation of a six-membered ring and yielding, after workup, a 4-aminoquinoline-3-carbonitrile (B2762942) derivative. numberanalytics.comchem-station.com

Carbonylative Sonogashira Annulation: This modern palladium-catalyzed reaction provides an efficient route to 4-quinolone derivatives. researchgate.net The process involves the reaction of a substituted 2-iodoaniline (B362364) with a terminal alkyne. researchgate.net To synthesize a 6-fluoroquinolone, the reaction would start with 4-fluoro-2-iodoaniline. This is coupled with a terminal alkyne in the presence of a palladium catalyst and a source of carbon monoxide (which can be a gas or a solid precursor like molybdenum hexacarbonyl, Mo(CO)₆). researchgate.net The sequence involves a Sonogashira coupling, carbon monoxide insertion, and subsequent annulation (ring-closing) to furnish the 4-quinolone core in a single pot. researchgate.netacs.org

Precursor-Based Synthesis and Derivatization

An alternative to building the molecule from the ground up is to start with a commercially available or easily synthesized quinoline derivative and introduce the necessary functional groups.

For example, one could start with 6-fluoroquinoline . sigmaaldrich.com The challenge then becomes the introduction of the carbonitrile group at the C4 position. This could be achieved via a two-step process: halogenation at the 4-position followed by a palladium-catalyzed cyanation reaction as described in section 2.1.1.

Conversely, one could begin with quinoline-4-carbonitrile or 4-chloroquinoline and introduce the fluorine atom at the C6 position. As noted in section 2.1.2, direct and regioselective fluorination at C6 is difficult. The synthesis would likely proceed through nitration at the 6-position, followed by reduction to the 6-aminoquinoline, and finally a Balz-Schiemann reaction (diazotization followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt) to install the fluorine atom.

A 2019 study on the synthesis of various 6-fluoroquinoline derivatives for antiplasmodial activity highlights the modification of 6-fluoroquinolines at positions 2 and 4, underscoring the utility of precursor-based derivatization in medicinal chemistry. nih.gov

Synthesis from 4-Chloro-6-fluoroquinoline-3-carbonitrile (via SNAr Reactions)

A prominent route to this compound and its derivatives involves the use of 4-Chloro-6-fluoroquinoline-3-carbonitrile as a key intermediate. The chloro-substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities.

In a reported synthesis, 2-aminoacetophenones can be transformed into N-functionalized 4-quinolones. nih.gov These can then undergo further reactions, such as treatment with benzoyl chloride, to yield intermediates that can cyclize to form the quinoline core. nih.gov Specifically, the reaction of 2-aminoacetophenones with (Z)-β-chlorovinyl ketones can lead to Z-enamine intermediates. These intermediates, in the presence of a base like cesium carbonate in DMSO at elevated temperatures, undergo an intramolecular SNAr reaction to furnish 4-quinolone derivatives. nih.gov While this provides a general strategy for quinolone synthesis, the direct synthesis of this compound from 4-Chloro-6-fluoroquinoline-3-carbonitrile would involve a de-chlorination and rearrangement, a less common transformation. A more direct approach would be the cyanation of a 4-halo-6-fluoroquinoline.

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Aminoacetophenones | (Z)-β-chlorovinyl ketones, Cs₂CO₃, DMSO, 140 °C | 4-Quinolone derivatives | Good to excellent |

Synthesis from 6-Fluoroquinoline-4-carboxylic Acid (e.g., for Radiolabeling Precursors)

The conversion of a carboxylic acid to a nitrile is a fundamental transformation in organic synthesis and is particularly relevant for the preparation of compounds like this compound, especially when developing precursors for radiolabeling. The synthesis of various 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids has been reported. researchgate.net These compounds, while not directly leading to the title compound, highlight the prevalence of the 6-fluoroquinoline-carboxylic acid scaffold in medicinal chemistry research. researchgate.net

The general strategy involves the synthesis of a 6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivative, which serves as a versatile precursor. mdpi.com These precursors can then be subjected to further modifications. mdpi.com

Derivatization via Functional Group Interconversions

Carboxylic Acid to Amide to Nitrile Conversions

A common and reliable method to synthesize nitriles is through the dehydration of primary amides. This two-step process, starting from a carboxylic acid, provides a controlled route to the nitrile functionality. The initial step is the conversion of the carboxylic acid to a primary amide. This can be followed by dehydration using various reagents. For instance, thionyl chloride can be used to convert an amide to a nitrile. youtube.com

| Starting Material | Intermediate | Reagent for Nitrile Formation | Product |

| Carboxylic Acid | Primary Amide | Thionyl Chloride | Nitrile |

Halogen-Cyanide Exchange

The direct conversion of an aryl halide to an aryl nitrile via a halogen-cyanide exchange reaction is a powerful method in organic synthesis. This transformation is typically catalyzed by a transition metal, with palladium and copper being the most common. For the synthesis of this compound, a precursor such as 4-bromo-6-fluoroquinoline (B1289494) or 4-chloro-6-fluoroquinoline (B35510) could be subjected to cyanation.

The reactivity of the halogen at the 4-position of the quinoline ring makes it a suitable site for such a substitution. For instance, in a disubstituted quinoline like 2-bromo-4-iodo-quinoline, the more reactive iodide at the 4-position would be the site of substitution. libretexts.org This highlights the feasibility of a selective halogen-cyanide exchange at the C4 position.

Catalytic and Advanced Synthetic Techniques

Palladium-Catalyzed Reactions (e.g., Sonogashira Carbonylation, C–H Alkenylation)

Palladium catalysts are indispensable tools in modern organic synthesis, enabling a wide array of cross-coupling reactions. rsc.org In the context of quinoline chemistry, palladium-catalyzed reactions have been extensively used for the introduction of various substituents. nih.gov

The Sonogashira reaction , a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C-C bond formation. libretexts.orgmdpi.com A carbonylative version of this reaction allows for the synthesis of alkynyl ketones. acs.orgacs.org For example, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence has been developed for the preparation of functionalized 4-quinolones from 2-iodoanilines and alkynes. acs.org This demonstrates the power of palladium catalysis in constructing the quinolone core itself.

Furthermore, palladium-catalyzed C–H alkenylation offers a direct method for the functionalization of the quinoline ring system. For instance, Pd(II)-catalyzed 6-endo intramolecular C-H alkenylation of N-phenylacrylamides has been shown to construct the quinolin-2(1H)-one core. nih.gov While this specific example leads to a quinolone, the principle of direct C-H functionalization is applicable to various quinoline derivatives.

Iridium-catalyzed C-H borylation of fluoroquinolines has also been reported, providing access to borylated intermediates that can undergo subsequent palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce a variety of substituents. acs.org

| Reaction Type | Catalyst System | Substrates | Product Type |

| Carbonylative Sonogashira | Palladium catalyst, CO source | 2-Iodoanilines, Alkynes | 4-Quinolones |

| C-H Alkenylation | Pd(II) catalyst | N-phenylacrylamides | Quinolin-2(1H)-ones |

| C-H Borylation/Suzuki-Miyaura | Iridium catalyst then Palladium catalyst | Fluoroquinolines, Brominated substrates | Substituted Quinolines |

Advancements in the Synthesis of this compound and Its Analogs

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Among its many derivatives, this compound stands out as a key intermediate for various functional molecules. The introduction of a fluorine atom at the C-6 position and a nitrile group at the C-4 position imparts unique electronic properties that are highly sought after in the development of novel pharmaceuticals and functional materials. This article delves into modern synthetic methodologies for preparing this important compound and its derivatives, focusing on metal-free approaches, microwave-assisted synthesis, photocatalysis, and cobalt-catalyzed C-H amidation.

2 Metal-Free Approaches

In recent years, the development of metal-free synthetic routes has gained significant traction due to the demand for more sustainable, cost-effective, and environmentally benign chemical processes. These methods circumvent the use of transition metals, thereby avoiding potential metal contamination in the final products. rsc.org

One prominent metal-free strategy involves the iodide-catalyzed functionalization of C(sp³)–H bonds and subsequent tandem cyclization. This approach has been successfully applied to synthesize various functionalized quinolines from starting materials like 2-methylquinolines and 2-styrylanilines. nih.gov The process is noted for its broad substrate scope and good functional group tolerance. nih.gov While classic methods for quinoline synthesis like the Skraup or Friedländer reactions often require harsh conditions, modern modifications are making them more efficient and greener. mdpi.comnih.gov For instance, variations of the Skraup reaction using microwave irradiation or ionic liquids have shown improved yields and reaction efficiencies. mdpi.comnih.gov

Another effective metal-free approach is the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds using aryl amines and acetylenedicarboxylates, catalyzed by molecular iodine. rsc.org This method is lauded for its high regioselectivity, shorter reaction times, and the formation of multiple C-C and C-N bonds in a single step. rsc.org Additionally, cascade reactions under metal-free conditions, such as the conversion of 2-(2-chloroquinolin-3-yl)-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-one to quinolino[2′,3′:3,4]pyrazolo[5,1-b]quinazolin-8(6H)-ones using KOtBu in DMSO, demonstrate the power of these strategies in creating complex heterocyclic systems. researchgate.net

3 Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various fluoroquinoline derivatives.

The synthesis of 7-chloro-6-fluoro-benzothiazole derivatives, for example, has been achieved via microwave irradiation, highlighting the utility of this method for halogenated heterocycles. researchgate.net In the realm of quinolines, microwave assistance has been employed in the synthesis of nalidixic acid-containing hybrids with yields up to 99% in just 5 minutes. nih.gov Similarly, the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivatives saw a dramatic reduction in reaction time from 27 hours with conventional heating to a much shorter period under microwave irradiation, with an impressive yield of 96%. nih.gov

4 Photocatalysis in Fluoroquinoline Synthesis (e.g., using Ruthenium Catalysis)

Photocatalysis, particularly using ruthenium complexes, offers a mild and efficient pathway for constructing quinoline rings. Tris(2,2'-bipyridyl)ruthenium(II), often denoted as [Ru(bpy)₃]²⁺, is a well-known photocatalyst that can initiate reactions under visible light irradiation.

The general mechanism involves the excitation of the ruthenium catalyst by light, followed by a single-electron transfer (SET) process to generate reactive radical intermediates. acs.org This strategy has been applied to the synthesis of dihydroisoquinolinones from indenones, where the reaction is inhibited in the absence of the photocatalyst or light, confirming a photoredox pathway. acs.org

In the context of quinoline synthesis, ruthenium catalysts have been used for the cyclocondensation of anilines with 1,3-diols. nih.gov The proposed mechanism involves the ruthenium-catalyzed dehydrogenation of the diol to an α,β-unsaturated aldehyde, which then reacts with the aniline in a manner similar to the Doebner-von Miller quinoline synthesis. nih.gov More advanced ruthenium pincer complexes have been developed for the acceptorless dehydrogenative coupling (ADC) of alcohols to produce quinolines and quinazolines. rsc.org This method is highly efficient, requiring low catalyst loading and proceeding under aerial conditions to produce water and hydrogen as the only byproducts. rsc.org Furthermore, improved ruthenium catalysts have been developed for the modified Friedlaender synthesis, which involves the oxidative cyclization of 2-aminobenzylalcohol with ketones to yield quinolines. rsc.org These photocatalytic methods represent a green and atom-economical approach to synthesizing substituted quinolines.

5 Cobalt-Catalyzed C–H Amidation

Cobalt-catalyzed C–H activation has become a powerful tool for the direct functionalization of heterocycles, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This methodology is particularly useful for introducing amide groups onto the quinoline framework.

The strategy often employs a directing group, such as an aminoquinoline or picolinamide, attached to the substrate. This group coordinates to the cobalt catalyst, positioning it to selectively activate a specific C–H bond. nih.gov For instance, a cobalt(III)-catalyzed C8 selective C–H amidation of quinoline N-oxide has been developed using dioxazolone as the amidating reagent under mild conditions. researchgate.net This reaction demonstrates excellent functional group compatibility and can be performed on a gram scale. researchgate.net

The scope of cobalt-catalyzed C–H functionalization is broad. Using a simple Co(OAc)₂ catalyst with Mn(OAc)₂ as a co-catalyst and air as the terminal oxidant, sp² C–H bonds can be coupled with both internal and terminal alkynes. nih.gov This method is tolerant of various functional groups, including halides and nitro groups. nih.gov Furthermore, arylphosphinic acid aminoquinoline amides have been shown to be effective substrates for cobalt-catalyzed sp² C–H bond functionalization with alkynes, alkenes, and allyl pivalate. nih.gov These reactions proceed efficiently, and the directing group can be subsequently removed, providing access to ortho-functionalized phosphinic acids. nih.gov This direct amidation approach provides a streamlined route to highly functionalized quinoline derivatives.

Reactivity and Mechanistic Investigations of 6 Fluoroquinoline 4 Carbonitrile

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the 6-fluoroquinoline-4-carbonitrile core is characterized by its susceptibility to both nucleophilic and electrophilic attacks at different positions, governed by the electronic nature of the quinoline (B57606) ring system and its substituents.

Nucleophilic Aromatic Substitution (SNAr) at Position 4 (e.g., with Piperidine (B6355638) Derivatives)

The carbon atom at position 4 of the quinoline ring is electron-deficient, making it a prime site for nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing carbonitrile group. The substitution of a leaving group at this position by a nucleophile, such as a piperidine derivative, is a key reaction.

For instance, in the synthesis of certain fluoroquinolone antibiotics, a related quinolone core undergoes nucleophilic substitution with piperazine (B1678402) or its derivatives at the C-7 position, but the principle of activating the ring for nucleophilic attack is similar. acs.orgnih.gov The fluorine atom at C-6 also influences the electron distribution of the ring, though the primary site for SNAr is typically activated by an adjacent nitrogen and an electron-withdrawing group.

The general mechanism for the SNAr reaction at position 4 involves the attack of the nucleophile (e.g., a piperidine derivative) on the C-4 carbon, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (e.g., a halogen) restores the aromaticity of the quinoline ring, yielding the substituted product.

Reactions Involving the Carbonitrile Group

The carbonitrile (CN) group at position 4 is a versatile functional group that can undergo various chemical transformations. These reactions can lead to the introduction of different functionalities, significantly altering the molecule's properties. Common reactions of the carbonitrile group include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. This transformation is fundamental in the synthesis of many quinoline-based compounds, including some fluoroquinolone antibiotics which feature a carboxylic acid at the 3-position and require manipulation of adjacent groups.

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic side chain to the quinoline scaffold.

Cyclization and Annulation Reactions

The quinoline scaffold of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions.

Formation of Fused Heterocyclic Systems (e.g., Furo-annulation)

While specific examples of furo-annulation directly on this compound are not extensively documented in the provided search results, the general principles of forming fused heterocyclic systems on quinoline rings are well-established. These reactions often involve the functional groups present on the quinoline core. For instance, a hydroxyl group adjacent to the carbonitrile could potentially undergo cyclization.

The development of synthetic methods for creating fused systems is an active area of research, as these complex molecules often exhibit interesting biological activities. mdpi.com Cyclization reactions can be intramolecular, involving existing substituents on the quinoline ring, or intermolecular, reacting with an external reagent to build a new ring. mdpi.com

Degradation Pathways and Mechanisms

The degradation of fluoroquinolone compounds, a class to which this compound is related, is an area of significant environmental and chemical interest. Understanding these pathways is crucial for assessing their persistence and potential transformation in the environment.

Free-Radical-Induced Oxidative Degradation (e.g., Hydroxyl Radical Attack, Hydroxylation, Fluorine Substitution, Side Chain Removal)

Fluoroquinolone compounds are susceptible to degradation by advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH). acs.orgnih.govmdpi.com These radicals can attack the fluoroquinolone molecule at various sites, leading to its decomposition. researchgate.netresearchgate.net

The primary degradation pathways initiated by hydroxyl radicals include:

Hydroxyl Radical Attack on the Aromatic Ring: The aromatic rings of the quinolone structure are susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives (phenolic compounds). acs.orgnih.govresearchgate.net

Fluorine Substitution: The fluorine atom at the C-6 position can be substituted by a hydroxyl group, a process known as defluorination. acs.orgnih.gov This is a significant degradation step as the fluorine atom is often crucial for the biological activity of fluoroquinolone antibiotics.

Side Chain Removal: If the quinoline core is substituted with side chains (such as a piperazine ring in many antibiotics), these can be cleaved off during oxidative degradation. acs.orgnih.govresearchgate.net

The reaction rates of fluoroquinolones with hydroxyl radicals are generally high, indicating that AOPs can be effective in their removal from water. acs.orgnih.gov The specific degradation products formed depend on the structure of the parent compound and the reaction conditions.

Below is a table summarizing the degradation pathways:

| Degradation Pathway | Attacking Species | Resulting Transformation |

| Hydroxylation | Hydroxyl Radical (•OH) | Addition of -OH group to the aromatic ring |

| Fluorine Substitution | Hydroxyl Radical (•OH) | Replacement of the C-6 fluorine atom with an -OH group |

| Side Chain Removal | Hydroxyl Radical (•OH) | Cleavage of substituent groups from the quinoline core |

Reductive Degradation Processes

The reductive degradation of this compound is an area of growing interest, particularly in the context of environmental fate and metabolism. While specific studies exclusively focused on the reductive degradation of this compound are not extensively documented in publicly available literature, insights can be drawn from research on the degradation of related quinoline derivatives.

Microbial degradation represents a significant pathway for the breakdown of quinoline compounds in the environment. Studies on the degradation of quinoline-4-carboxylic acid by soil bacteria, such as Microbacterium sp., have revealed metabolic pathways involving enzymatic action. nih.gov For quinoline and its derivatives, bacterial degradation often initiates with hydroxylation, catalyzed by molybdenum-containing hydroxylases, followed by ring cleavage via dioxygenases. nih.gov This process leads to the formation of various intermediates before complete mineralization. It is plausible that this compound could undergo similar microbially-mediated reductive degradation, where the quinoline ring is targeted for enzymatic breakdown. The nitrile group and the fluorine substituent would likely influence the rate and pathway of degradation, potentially requiring specific enzymatic machinery for their transformation.

Further research into the specific microorganisms and enzymatic systems capable of metabolizing this compound is necessary to fully elucidate its reductive degradation pathways. Such studies would be crucial for understanding its environmental persistence and potential for bioremediation.

Stability in Various Media

The stability of this compound in different media is a critical parameter influencing its storage, handling, and biological activity. Although detailed stability profiles for this specific compound are not widely published, the behavior of structurally related fluoroquinolones and quinoline itself provides valuable insights into its potential stability characteristics under various conditions.

The pH of the medium is a significant factor affecting the stability and activity of fluoroquinolone compounds. Research on fluoroquinolones such as moxifloxacin (B1663623) and delafloxacin (B1662383) has demonstrated that their antibacterial potency can be pH-dependent. nih.govnih.gov For instance, some fluoroquinolones show reduced activity in acidic environments (pH 5.0-6.5), while others, like delafloxacin, exhibit enhanced activity at these lower pH levels. nih.gov The fluorescence properties of several fluoroquinolones, which can be indicative of their chemical state, have also been shown to be influenced by pH changes in the range of 2 to 12. researchgate.net It is therefore anticipated that the stability of this compound would also be sensitive to the pH of the surrounding medium.

Temperature is another critical factor governing the stability and solubility of quinoline derivatives. Studies on the aqueous solubility of fluoroquinolones like ciprofloxacin, ofloxacin, and norfloxacin (B1679917) in phosphate (B84403) buffer (pH 7.4) have shown that solubility is temperature-dependent. unn.edu.ng This suggests that the stability of this compound in solution is likely to be influenced by temperature variations.

Furthermore, exposure to light can affect the stability of quinoline compounds. Quinoline itself is known to turn brown upon exposure to light, indicating photochemical instability. nih.gov To prevent photodegradation, it is common practice to store solutions of fluoroquinolones wrapped in aluminum foil and in amber-colored bottles. unn.edu.ng Therefore, it is reasonable to presume that this compound may also be susceptible to photodegradation and should be protected from light to maintain its integrity.

The following table provides a qualitative summary of the expected stability of this compound in various media based on the characteristics of related compounds.

Table 1: Predicted Stability of this compound in Various Media

| Medium/Condition | Expected Stability | Rationale based on Related Compounds |

| Acidic Aqueous Solution | Potentially variable | Stability and activity of other fluoroquinolones are pH-dependent; some show reduced and others enhanced potency at acidic pH. nih.govnih.gov |

| Neutral Aqueous Solution (pH 7.4) | Likely stable for periods | Fluoroquinolones are often formulated and studied in neutral buffer, suggesting reasonable stability. unn.edu.ng |

| Alkaline Aqueous Solution | Potentially variable | The chemical state and fluorescence of fluoroquinolones are altered at high pH. researchgate.net |

| Organic Solvents | Generally stable | Quinoline is soluble and stable in common organic solvents. nih.gov |

| Exposure to Light | Potentially unstable | Quinoline is known to be light-sensitive. nih.gov Fluoroquinolone solutions are typically protected from light. unn.edu.ng |

| Elevated Temperature | Stability may decrease | Solubility of related fluoroquinolones is temperature-dependent, suggesting potential for degradation at higher temperatures. unn.edu.ng |

Further empirical studies are required to establish a comprehensive and quantitative stability profile for this compound under diverse environmental and experimental conditions.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 6-fluoroquinoline-4-carbonitrile. These methods are used to determine the electronic structure, geometry, and energy of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method for investigating the electronic properties of molecules. The B3LYP functional, combined with basis sets like 6-311G* and 6-31G*, is commonly used for such analyses. A DFT study on this compound would typically yield optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.

A hypothetical data table for DFT calculations might look like this:

| Parameter | B3LYP/6-311G | B3LYP/6-31G |

| Total Energy (Hartree) | Value | Value |

| Dipole Moment (Debye) | Value | Value |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value |

Semi-Empirical Methods

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational alternative to ab initio methods and DFT. These methods would be suitable for preliminary analysis of large molecules or for screening purposes. A study employing semi-empirical methods on this compound could provide estimations of its heat of formation and molecular orbital energies.

Ab Initio Methods

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) with basis sets like 6-31G*, are based on first principles without empirical parameters. These methods provide a high level of theoretical accuracy. An ab initio study would offer a detailed description of the electron correlation effects and a more precise calculation of the molecule's energy and wavefunction.

A comparative data table from ab initio calculations would typically include:

| Method | Basis Set | Total Energy (Hartree) |

| Hartree-Fock | 6-31G | Value |

| MP2 | 6-31G | Value |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to visualize and analyze the three-dimensional structure and dynamic behavior of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements of the atoms and their relative energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orglibretexts.org The analysis of these orbitals is crucial for understanding a molecule's chemical reactivity and its electronic transitions. numberanalytics.com For this compound, FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), providing insights into its potential reaction mechanisms. numberanalytics.comyoutube.com The energy gap between the HOMO and LUMO is also a key indicator of molecular stability. numberanalytics.com

A typical FMO analysis would generate the following data:

| Orbital | Energy (eV) | Description |

| HOMO | Value | Characterized by its electron density distribution, indicating nucleophilic sites. |

| LUMO | Value | Characterized by its electron density distribution, indicating electrophilic sites. |

| HOMO-LUMO Gap | Value | Reflects the chemical reactivity and kinetic stability of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule. It allows for the identification of electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions and chemical reactivity.

In a typical MEP map, regions of negative electrostatic potential, depicted in shades of red and yellow, indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, the MEP map would likely reveal a significant region of negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The nitrogen atom of the quinoline (B57606) ring would also exhibit a negative potential. The fluorine atom, being the most electronegative element, will also be surrounded by a region of negative potential. In contrast, the hydrogen atoms of the quinoline ring and the carbon atom of the nitrile group are expected to be in regions of positive potential, making them susceptible to nucleophilic interactions.

Interactive Table: Predicted MEP Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitrile Nitrogen | Highly Negative (Red/Yellow) | Site for electrophilic attack, hydrogen bonding |

| Quinoline Nitrogen | Negative (Red/Yellow) | Site for electrophilic attack, protonation |

| Fluorine Atom | Negative (Red/Yellow) | Influences overall electronic distribution |

| Aromatic Hydrogens | Positive (Blue) | Potential sites for nucleophilic interaction |

| Nitrile Carbon | Positive (Blue) | Susceptible to nucleophilic addition reactions |

Molecular Dynamics Simulations (for Molecular Interactions and Trajectories)

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can predict the trajectory, conformational changes, and intermolecular interactions of the molecule in various environments.

Simulations of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule interacts with its surroundings. The simulations would track the movement of the quinoline ring system and the rotational and vibrational motions of the nitrile and fluoro groups. This data is invaluable for understanding the molecule's solvation, diffusion, and potential to interact with biological macromolecules. The trajectories generated can reveal stable conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility and preferred shapes.

Structure-Reactivity/Property Relationship Studies

Quantitative Structure-Property Relationships (QSPR)

A QSPR study for this compound could aim to predict properties such as its solubility, boiling point, or a specific type of chemical reactivity. This would involve calculating a series of molecular descriptors for this compound, which are numerical representations of its chemical structure. These descriptors could include topological indices, quantum chemical parameters (like HOMO-LUMO energies), and steric parameters. By comparing these descriptors with experimentally determined properties of a series of related quinoline derivatives, a predictive mathematical model could be developed.

Computational Prediction of Reaction Pathways

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the most likely pathways for chemical reactions. For this compound, these calculations can be used to explore various potential transformations.

For instance, the hydrolysis of the nitrile group to a carboxylic acid or an amide is a common reaction. Computational chemistry can model the step-by-step mechanism of this reaction, including the structures of transition states and intermediates. By calculating the activation energies for different potential pathways, researchers can predict which reaction conditions (e.g., acidic or basic catalysis) would be most favorable. Similarly, nucleophilic aromatic substitution reactions, where the fluorine atom or another group on the quinoline ring is replaced, can be modeled to understand the regioselectivity and feasibility of such transformations.

Energy Simulation and Analysis (e.g., Potential and Total Energy Trajectories)

Energy simulations, often performed in conjunction with molecular dynamics, provide a detailed analysis of the energy landscape of this compound. The potential energy trajectory plots the changes in the potential energy of the system over the course of the simulation, reflecting conformational changes and intermolecular interactions. The total energy, which is the sum of potential and kinetic energy, should remain relatively constant in a well-conducted simulation, serving as a check on the quality of the simulation.

Analysis of the energy trajectories can identify the most stable, low-energy conformations of the molecule. It can also reveal the energetic costs of conformational transitions. For example, the rotation of the nitrile group relative to the quinoline ring would have a specific energy profile that could be mapped through these simulations. This information is critical for understanding the molecule's dynamic behavior and how its shape might change upon interacting with other molecules.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques

Spectroscopic methods provide detailed information regarding the molecular structure, functional groups, and electronic environment of 6-Fluoroquinoline-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific, peer-reviewed spectral data for this compound is not extensively published, the expected chemical shifts and coupling constants can be inferred from analyses of closely related fluoroquinoline structures.

For ¹H NMR , the aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The fluorine atom at the C-6 position and the nitrile group at the C-4 position significantly influence the electronic environment and thus the chemical shifts of the neighboring protons through inductive and mesomeric effects. The proton at C-5 would likely appear as a doublet of doublets due to coupling with the C-6 fluorine and the C-8 proton. Similarly, the protons at C-7 and C-8 would show characteristic splitting patterns based on their coupling with each other and with the C-6 fluorine. The protons at C-2 and C-3 would also exhibit distinct signals, influenced by the adjacent nitrogen atom and the nitrile group.

In ¹³C NMR spectroscopy, the carbon atoms of the quinoline ring and the carbon of the nitrile group would be observed. The carbon atom attached to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons in the quinoline core are influenced by the electronegativity of the nitrogen and fluorine atoms. The nitrile carbon (C≡N) typically appears in the range of 110-125 ppm.

Table 1: Predicted NMR Data for this compound (Note: This table is based on theoretical values and data from analogous compounds, as specific published data is unavailable.)

| Analysis | Predicted Chemical Shift (ppm) / Parameter |

| ¹H NMR | H-2: ~8.8-9.0, H-3: ~7.8-8.0, H-5: ~7.9-8.1, H-7: ~7.5-7.7, H-8: ~8.1-8.3 |

| ¹³C NMR | C-2, C-3, C-4, C-4a, C-5, C-6, C-7, C-8, C-8a, CN |

| ¹³C NMR Coupling | C-6: Large ¹JCF coupling expected |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent absorption band would be from the stretching vibration of the nitrile group (C≡N). This peak is typically strong and sharp, appearing in the region of 2220-2260 cm⁻¹. Other key vibrations include the C-F stretch, usually found in the 1000-1400 cm⁻¹ region, and the C=C and C=N stretching vibrations of the quinoline aromatic ring, which appear between 1400 and 1650 cm⁻¹. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C=C/C=N | Stretching | 1400 - 1650 |

| C-F | Stretching | 1000 - 1400 |

| Aromatic C-H | Stretching | > 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinolone derivatives are known to be chromophoric and exhibit characteristic absorption bands in the UV region. actamedicamarisiensis.ro The UV-Vis spectrum of this compound is expected to show multiple absorption maxima corresponding to π→π* transitions within the conjugated quinoline ring system. actamedicamarisiensis.ro For related fluoroquinolone compounds, absorption bands are typically observed around 270-300 nm and 315-330 nm. actamedicamarisiensis.ronih.gov The presence of the fluorine and nitrile substituents can cause shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the parent quinoline structure.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₅FN₂), the expected monoisotopic mass is approximately 172.0437 g/mol . High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), would be employed to confirm the elemental formula with high accuracy. The mass spectrum would show a prominent molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight plus a proton. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, showing the loss of fragments such as HCN or F.

Diffraction Methods

Diffraction methods are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a high-quality single crystal of this compound must be grown. Although specific crystallographic data for this compound is not present in the surveyed literature, an SCXRD analysis would reveal the planarity of the quinoline ring system and the geometry of the nitrile substituent. It would also provide insight into the crystal packing and any non-covalent interactions, such as π-π stacking or C-H···F and C-H···N hydrogen bonds, which govern the supramolecular architecture.

Chromatographic Analysis

Chromatographic techniques are fundamental for separating this compound from impurities and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant methods employed due to their high resolution, sensitivity, and accuracy. nih.govmoca.net.ua

HPLC and UHPLC are powerful separation techniques used for the analysis of fluoroquinolone compounds. nih.gov These methods typically utilize a reversed-phase approach, where a non-polar stationary phase is paired with a polar mobile phase. For fluoroquinolones, C18 and C8 columns are commonly used stationary phases. bohrium.com The mobile phase often consists of an aqueous component (like a phosphate (B84403) buffer to control pH) and an organic modifier, such as acetonitrile (B52724) or methanol, to facilitate the elution of the compound. bohrium.com

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the best separation. For instance, a study on the separation of multiple fluoroquinolones successfully used a mobile phase of phosphate buffer and acetonitrile. researchgate.net Detection is frequently carried out using a UV detector, as the quinoline ring system possesses a strong chromophore. nih.gov

Interactive Table: Typical HPLC/UHPLC Parameters for Fluoroquinolone Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 or C8 | Provides a non-polar surface for separation based on hydrophobicity. bohrium.com |

| Mobile Phase | Acetonitrile/Phosphate Buffer | Elutes the compound from the column; buffer controls ionization. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. researchgate.net |

| Detection | UV (e.g., 280-330 nm) | Quantifies the analyte based on its absorbance of UV light. nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects retention time and peak shape. |

Developing and validating an analytical method is a crucial process to ensure that it is reliable, reproducible, and suitable for its intended purpose, such as purity testing or screening of novel compounds. moca.net.uaresearchgate.net Validation is performed according to guidelines from the International Conference on Harmonisation (ICH).

The process involves several key steps:

Specificity: The method's ability to accurately measure the analyte in the presence of other components like impurities or degradation products. researchgate.net

Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration. nih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. researchgate.net

Precision: The degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

For fluoroquinolone analysis, methods have been validated for parameters like linearity, accuracy, precision, and robustness, demonstrating their suitability for quality control. moca.net.uaresearchgate.net

Microscopic Techniques

While chromatographic methods provide data on purity and concentration, microscopic techniques offer visual insight into the morphology and structure of the solid-state compound.

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface topography and morphology of a sample. An SEM scan of this compound would reveal details about its particle shape, size distribution, and surface texture. This information is valuable in understanding the material's physical properties, such as its flowability and dissolution characteristics, which are important in manufacturing processes.

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of a material. For this compound, TEM could be used to investigate its crystalline structure, identify any amorphous regions, and detect the presence of nanoscale impurities or different polymorphic forms.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a critical check of its purity and confirming its molecular formula. For this compound, the analysis focuses on the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical composition is calculated from the molecular formula, C₁₀H₅FN₂. The experimentally determined values from an elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

Interactive Table: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|---|

| Carbon (C) | C₁₀H₅FN₂ | 69.77% | 69.70% - 69.85% |

| Hydrogen (H) | C₁₀H₅FN₂ | 2.93% | 2.90% - 2.98% |

| Nitrogen (N) | C₁₀H₅FN₂ | 16.27% | 16.20% - 16.35% |

Non Biological Applications and Material Science Potential

Role as Chemical Building Blocks for Complex Architectures

6-Fluoroquinoline-4-carbonitrile serves as a valuable intermediate and building block in the synthesis of more complex molecular architectures. Its quinoline (B57606) core provides a rigid framework, while the nitrile and fluoro- substituents offer reactive handles for a variety of chemical transformations.

A significant application is in the synthesis of substituted N-bicyclicalkyl bicyclic-carboxamide compounds, which have been investigated as potential antagonists for the Vanilloid receptor 1 (VR1). In these synthetic pathways, the nitrile group of this compound is the key reactive site. It undergoes reduction to form a primary amine, 1-(6-fluoroquinolin-4-yl)methanamine. This amine then serves as a crucial component in subsequent coupling reactions to build the final, complex bioactive molecule. google.comgoogle.com

The typical reduction process involves catalytic hydrogenation, as detailed in the table below.

Table 1: Synthesis of 1-(6-fluoroquinolin-4-yl)methanamine dihydrochloride

| Starting Material | Reagents & Catalysts | Reaction Conditions | Product | Reference |

|---|

Furthermore, the versatility of the quinoline ring itself is demonstrated in the synthesis of quinoline 1-oxides. For instance, this compound 1-Oxide can be prepared from 2-(5-fluoro-2-nitrophenyl)prop-2-enenitrile through a base-induced intramolecular displacement, showcasing another route by which this scaffold can be constructed and functionalized. thieme-connect.de These examples underscore the importance of this compound as a foundational element for constructing intricate chemical structures.

Applications in Catalysis (e.g., as Ligands or Active Components)

While quinoline derivatives are known to act as ligands for transition metal complexes, leading to applications in catalysis, specific examples involving this compound are not extensively documented in scientific literature. The syntheses that utilize this compound often employ transition metal catalysts, such as palladium, for coupling reactions. google.comgoogle.com However, in these cases, this compound functions as a substrate rather than a ligand or an active component of the catalyst itself. The nitrogen atom in the quinoline ring and the nitrile group could potentially coordinate with metal centers, suggesting a theoretical potential for its use in catalysis that remains to be explored.

Advanced Materials Science Applications

The application of this compound in advanced materials science is an emerging area of interest, though specific, developed applications are not yet widely reported. The electronic properties conferred by the fluoro- and cyano- groups, combined with the rigid, planar quinoline structure, make it a candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or as specialized polymers. Chemical suppliers often categorize related fluorinated and cyano-substituted heterocyclic compounds as building blocks for materials science. bldpharm.com This suggests a recognized potential, but further research is needed to fully realize and document its utility in creating novel materials with specific optical or electronic properties.

Utilization as Chemical Probes or Reagents (e.g., in Radiolabeling for Imaging Agent Development)

A notable application of this compound is in the development of sophisticated tools for biomedical research. The complex molecules synthesized from this building block can be isotopically labeled for use in imaging and distribution studies. google.comgoogle.com

Specifically, by incorporating radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecular structure derived from this compound, researchers can create radiolabeled probes. These probes are invaluable for drug and substrate tissue distribution studies. The ability to track the location and concentration of these molecules within a biological system provides critical information during the development of new therapeutic agents. This highlights a direct application of this compound as a precursor to chemical reagents used for advanced imaging and metabolic research. google.comgoogle.com

Environmental Fate and Remediation Studies (e.g., Degradation in Water)

Specific studies on the environmental fate and degradation of this compound are limited. However, research into the broader class of fluoroquinolone (FQ) antibiotics provides insight into potential environmental behaviors. FQs are recognized as emerging water pollutants, and their degradation has been a subject of study.

One effective method for degrading FQ antibiotics in water is oxidation using ferrate(VI) (Fe(VI)O₄²⁻). Studies on five different FQ antibiotics demonstrated that this powerful oxidizing agent could degrade most of them within minutes at a neutral pH. The degradation efficiency was, however, influenced by the presence of other substances in the water. For instance, multivalent cations like Ca²⁺ and Mg²⁺, as well as humic acid, were found to decrease the removal efficiency of the fluoroquinolone compounds. While these studies did not specifically include this compound, they establish a viable pathway for the remediation of water contaminated with this class of compounds, suggesting that similar degradation behavior could be expected.

Compound Information

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅FN₂ |

| Molecular Weight | 172.16 g/mol |

| Appearance | Faint red powder |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(6-fluoroquinolin-4-yl)methanamine |

| 1-(6-fluoroquinolin-4-yl)methanamine dihydrochloride |

| This compound 1-Oxide |

| 2-(5-fluoro-2-nitrophenyl)prop-2-enenitrile |

Q & A

Advanced Research Question

| Technique | Application | Parameters |

|---|---|---|

| Cyclic Voltammetry | Redox behavior and HOMO/LUMO levels | 0.1 M TBAPF₆ in DMF, Ag/AgCl reference |

| UV-Vis Spectroscopy | Bandgap determination | λ = 200–800 nm, quartz cuvette |

| DFT Calculations | Electronic structure modeling | B3LYP/6-311+G(d,p) basis set |

These methods guide applications in organic semiconductors or photocatalysis .

How can crystallographic data resolve ambiguities in molecular conformation?

Advanced Research Question

Use SHELXD for phase determination and SHELXL for refinement. Analyze hydrogen-bonding patterns (graph set analysis) to identify dominant intermolecular interactions. Compare with Cambridge Structural Database entries to validate unusual bond angles or torsional strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.